Vinylisopentyl ether

CAS No.: 39782-38-2

Cat. No.: VC18412183

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39782-38-2 |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | 1-ethenoxy-3-methylbutane |

| Standard InChI | InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 |

| Standard InChI Key | QIUCYKBVFAPWRR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCOC=C |

Introduction

Structural and Nomenclature Considerations

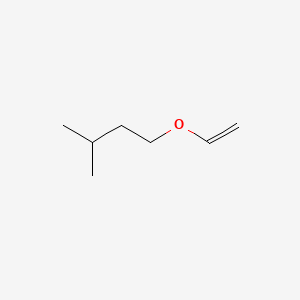

Vinylisopentyl ether is theorized to consist of a vinyl group (–CH=CH₂) bonded to an isopentyl (3-methylbutyl) group via an oxygen atom. Its hypothesized structure is CH₂=CH–O–CH₂CH₂CH(CH₃)₂. This classification aligns with general vinyl ethers, which follow the formula R–O–CH=CH₂, where R represents an alkyl or substituted alkyl group .

Comparative Analysis of Analogous Compounds

Data from structurally similar vinyl ethers, such as isobutyl vinyl ether (CAS 109-53-5), provide insights into potential characteristics :

| Property | Isobutyl Vinyl Ether | Inferred for Vinylisopentyl Ether |

|---|---|---|

| Molecular Formula | C₆H₁₂O | C₇H₁₄O |

| Boiling Point | 83°C | ~100–120°C (estimated) |

| Density | 0.769 g/cm³ | 0.78–0.82 g/cm³ |

| Water Solubility | 0.7 g/L (25°C) | <0.5 g/L |

| Flash Point | 8°F (-13°C) | ~20–30°F (-6–-1°C) |

The extended alkyl chain in isopentyl likely increases hydrophobicity and boiling point compared to shorter-chain analogs .

Synthesis Pathways

While no direct methods for vinylisopentyl ether synthesis are documented, established routes for analogous vinyl ethers suggest feasible approaches:

Acid-Catalyzed Addition of Alcohols to Acetylene

A common industrial method involves reacting acetylene with isopentyl alcohol in the presence of a base (e.g., KOH) at elevated temperatures :

This exothermic reaction typically requires careful temperature control (30–80°C) to avoid polymerization .

Transetherification

Vinylation of isopentyl alcohol using pre-existing vinyl ethers (e.g., ethyl vinyl ether) under acid catalysis:

This method benefits from milder conditions but may yield mixtures requiring fractional distillation .

Physicochemical Properties

Extrapolating from isobutyl vinyl ether :

Thermal Stability

Vinylisopentyl ether is expected to exhibit low thermal stability, with a propensity for peroxide formation upon air exposure. Stabilizers such as KOH (0.01–0.1%) would be critical to inhibit autoxidation during storage .

Polymerization Behavior

Like other vinyl ethers, cationic polymerization initiated by Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids (e.g., Tf₂NH) is plausible :

Isopentyl’s bulky substituent may favor syndiotactic or isotactic configurations depending on catalyst choice .

Research Gaps and Future Directions

The absence of direct data on vinylisopentyl ether highlights opportunities for:

-

Synthetic Studies: Optimizing purification methods to isolate mono-vinyl ethers from divinyl byproducts .

-

Tacticity Control: Exploring chiral Brønsted acid catalysts for stereoregular polymer synthesis .

-

Bio-based Derivatives: Investigating isopentyl analogs from terpene alcohols for sustainable materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume